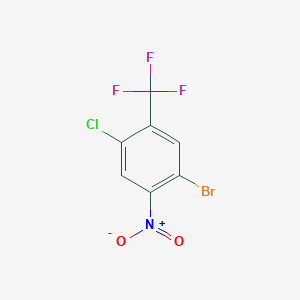

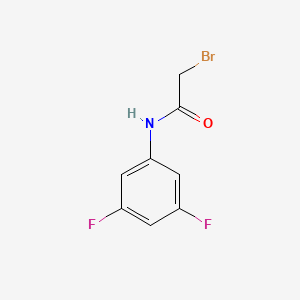

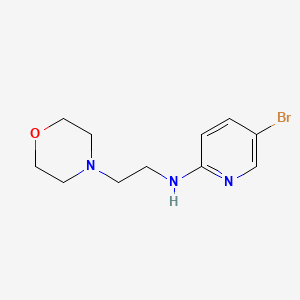

![molecular formula C11H13BrN4 B1290550 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine CAS No. 952182-14-8](/img/structure/B1290550.png)

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

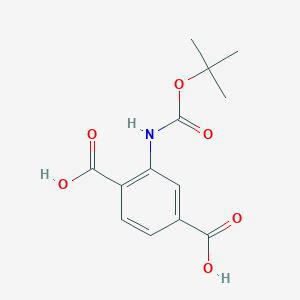

Synthesis Analysis

The synthesis of 3-Bromo-imidazo[1,2-b]pyridazine derivatives has been explored through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another method reported is the copper-mediated aerobic oxidative coupling of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines, which tolerates a variety of functional groups and operates under mild conditions . Additionally, an efficient synthesis route for C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been developed, which treats 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C, yielding high isolated yields .

Molecular Structure Analysis

The molecular structures of the synthesized imidazo[1,2-b]pyridazine derivatives have been elucidated using NMR spectroscopy. For certain derivatives, monocrystalline X-ray crystallography has confirmed the structures, and theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out . These analyses provide a detailed understanding of the molecular conformations and electronic properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been studied through molecular docking to determine their binding affinity to the target enzyme S. aureus tyrosyl-tRNA synthetase. Among the compounds tested, one derivative showed a significant binding affinity, indicating potential as a tyrosyl-tRNA synthetase inhibitor . This suggests that the imidazo[1,2-b]pyridazine derivatives could be promising candidates for further drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 3-Bromo-imidazo[1,2-b]pyridazine derivatives are inferred from their synthesis conditions and molecular structure. The compounds exhibit a range of yields and demonstrate the ability to undergo further functionalization. The Hirshfeld surface analysis has been used to determine intermolecular contacts, which is crucial for understanding the solid-state properties and potential interactions of these compounds . The synthesis methods imply that these derivatives have good stability under the reaction conditions and can be obtained in high purity.

科学的研究の応用

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides was explored and several compounds with improved activity against Mtb were developed .

- Results : Five compounds showed an impressive MIC 90 of ≤0.006 μM against the Mtb .

Agrochemicals and Pharmaceuticals

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .

- Methods of Application : A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

- Results : This has led to the development of a variety of agrochemicals and pharmaceuticals .

Drug Design

- Scientific Field : Pharmaceutical Industry

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application : Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIHOUTZDWHDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

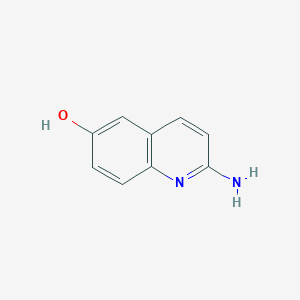

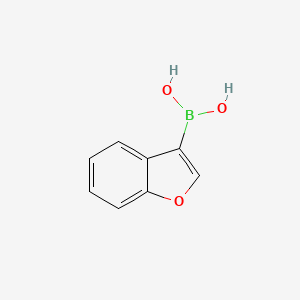

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)